Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butyl ester group at the carboxylate position. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines and alcohols during multi-step synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting the central nervous system. It is also explored for its potential in drug delivery systems .
Industry: The compound finds applications in the production of polymers and materials with specific properties. It is used as a precursor in the synthesis of functionalized materials for various industrial applications .
Mechanism of Action
While the specific mechanism of action for Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is not mentioned in the search results, similar compounds have been used as reagents in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors .
Safety and Hazards
Future Directions
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidin-3-ylmethanol with di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and water at 0°C, followed by stirring overnight .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Comparison with Similar Compounds
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties. Its hydroxymethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377169 | |
Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-71-1 | |
Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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